2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide
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Overview
Description
2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound with the molecular formula C23H21FN2O2 It is characterized by the presence of a fluorophenyl group, a propanoyl group, and a benzamide structure
Preparation Methods
The synthesis of 2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(2-fluorophenyl)propanoic acid: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with propanoic acid.
Formation of 3-(2-fluorophenyl)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Amidation reaction: The acyl chloride is reacted with 3-methylphenylamine to form the desired amide product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or fluorophenyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, gene expression, and metabolic processes, which are modulated by the compound’s binding to its targets.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds include:
- 2-{[3-(2-chlorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide
- 2-{[3-(2-bromophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide
- 2-{[3-(2-iodophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide
These compounds share similar structures but differ in the halogen substituent on the phenyl ring, which can significantly affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H21FN2O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)propanoylamino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C23H21FN2O2/c1-16-7-6-9-18(15-16)25-23(28)19-10-3-5-12-21(19)26-22(27)14-13-17-8-2-4-11-20(17)24/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
ZJZPHDJRKPTLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3F |
Origin of Product |
United States |
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